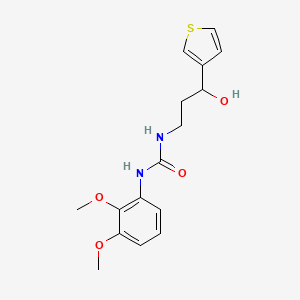
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dimethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition : A series of compounds including 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which share structural similarities with the target compound, were synthesized and evaluated for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length and test for greater conformational flexibility, indicating potential applications in neurological research, particularly in the context of Alzheimer's disease or other neurodegenerative conditions where acetylcholinesterase inhibition is a therapeutic target (Vidaluc et al., 1995).
Anticonvulsant Activity : Another study synthesized derivatives of 1-(4-substitutedphenyl)-3-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfon-yl)urea/thiourea and screened them for anticonvulsant activity. The results showed significant effectiveness in certain compounds, suggesting the potential use of structurally related compounds in the treatment of convulsive disorders (Thakur et al., 2017).
Hydrogen Bonding and Structural Analysis : The structural properties of substituted ureas, including their hydrogen bonding characteristics, have been extensively studied. This research is crucial for understanding the molecular interactions and stability of such compounds, which is essential for their potential applications in various fields like material science and pharmaceuticals (Kołodziejski et al., 1993).
Corrosion Inhibition : Urea derivatives have been evaluated for their corrosion inhibition performance, particularly in protecting mild steel in acidic environments. This suggests possible applications in industrial settings for the protection and maintenance of metal structures (Mistry et al., 2011).
Neurotransmitter Biosynthesis : The stability of urea derivatives in different conditions has been compared to understand their role in neurotransmitter biosynthesis. This is particularly relevant in understanding the enzymatic mechanisms involved in the production of neurotransmitters and their regulation (Kleppe & Haavik, 2004).
Antibacterial and Anti-HIV Studies : Certain urea derivatives have been tested for their antibacterial and anti-HIV activities. This highlights the potential of structurally related compounds in developing new therapeutics for infectious diseases (Patel et al., 2007).
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-21-14-5-3-4-12(15(14)22-2)18-16(20)17-8-6-13(19)11-7-9-23-10-11/h3-5,7,9-10,13,19H,6,8H2,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQUOSPEWQRKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCC(C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

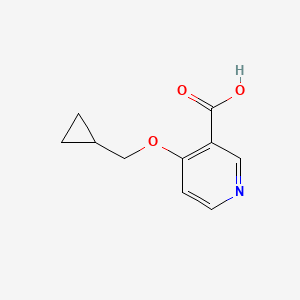


![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2939561.png)
![(E)-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}amino 2-chloroacetate](/img/structure/B2939562.png)
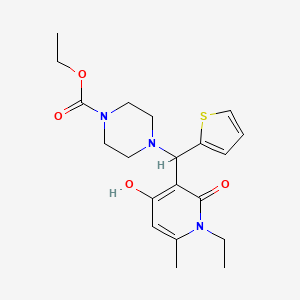
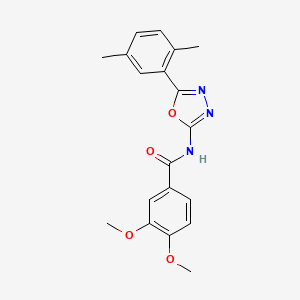
![N,N'-[1,2-phenylenebis(oxyethane-2,1-diyl)]diacetamide](/img/structure/B2939567.png)
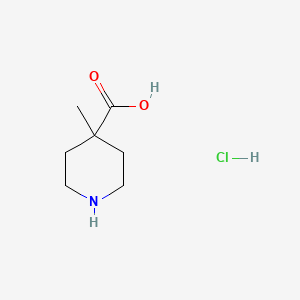

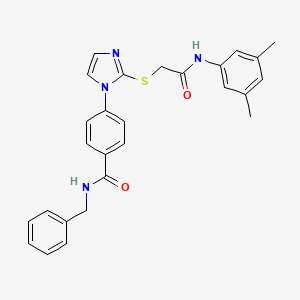
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dibromophenyl)amino]acetamide](/img/structure/B2939576.png)
